3-Amino-4-hydroxypyridine
Overview
Description
3-Amino-4-hydroxypyridine is an organic compound with the chemical formula C5H6N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a hydroxyl group at the fourth position on the pyridine ring. This compound is known for its white to yellow crystalline solid appearance and its solubility in water and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-hydroxypyridine can be synthesized through various methods. One common approach involves the nitration of 3-hydroxypyridine followed by reduction. Another method includes the amination of 4-hydroxypyridine using ammonia or amines under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitro-4-hydroxypyridine. This process typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Amino-4-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxypyridine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The compound’s hydroxyl and amino groups play crucial roles in its binding to target molecules and subsequent biological activity .
Comparison with Similar Compounds
- 2-Amino-3-hydroxypyridine
- 4-Amino-3-hydroxypyridine
- 3-Amino-2-hydroxypyridine
Comparison: 3-Amino-4-hydroxypyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-amino-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIBRAGQGFLUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283503 | |
Record name | 3-Amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-39-4 | |
Record name | 6320-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where does protonation occur in 3-Amino-4-hydroxypyridine?
A1: Research on ionization constants and UV spectra of aminopyridones indicates that protonation of this compound occurs first at the 3-amino group. [] This suggests that the 3-amino group is more basic than the 4-hydroxy group in this molecule.
Q2: How does this compound react with alpha-halogenated ketones?
A2: While the abstract provided for the second research article doesn't detail specific reaction outcomes, it highlights that this compound reacts with alpha-halogenated ketones. [] This suggests the possibility of synthesizing various heterocyclic compounds by utilizing this reaction. Further investigation into the full text of the research article is needed to understand the specific products and reaction mechanisms involved.
Q3: Can this compound be used to synthesize other heterocyclic compounds?
A3: Yes, research demonstrates that this compound can be used as a building block for synthesizing various heterocyclic systems. [] The research specifically highlights the synthesis of 2-alkyl (aryl) oxazolo[4, 5- c ]pyridines, and 2-thioxazolo-[4, 5- c ]pyridine derivatives. This highlights the versatility of this compound in constructing diverse chemical structures with potential applications in various fields.
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